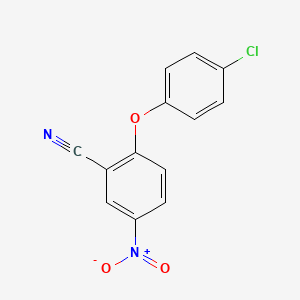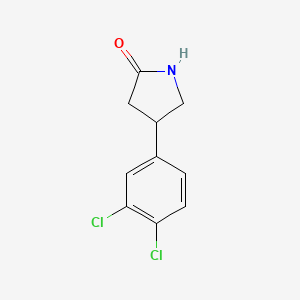
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is an organic compound with the molecular formula C11H11FN2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione typically involves the reaction of 4-fluoroaniline with dimethylmalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinedione ring to an imidazolidine ring.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the imidazolidinedione.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-(4-Fluorophenyl)-cyclohex-2-en-1-one: Shares a similar fluorophenyl group but differs in the core structure.
Fluorobenzoylcyclohexane-1,3-diones: Contains a fluorobenzoyl group and is used in similar synthetic applications.
Uniqueness
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is unique due to its imidazolidinedione core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
70974-19-5 |
|---|---|
Fórmula molecular |
C11H11FN2O2 |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) |
Clave InChI |
MEWNGQIQNAAQCA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B8774196.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B8774198.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B8774203.png)


![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)

